molecular formula C17H28BO5P B13699059 4-(Diethoxyphosphoryl)-3-methylphenylboronic Acid Pinacol Ester

4-(Diethoxyphosphoryl)-3-methylphenylboronic Acid Pinacol Ester

Cat. No.: B13699059
M. Wt: 354.2 g/mol
InChI Key: KVCWTKHBKCEUGN-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a pinacol ester moiety, and a diethoxyphosphoryl group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with diethyl phosphite in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with pinacol in the presence of a base, such as potassium carbonate, to form the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid.

    Reduction: 4-(Diethoxyphosphoryl)-3-methylphenol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Mechanism of Action

The mechanism of action of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets, such as enzymes and receptors, through its boronic acid group, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in applications requiring specific chemical transformations and stability under various conditions.

Properties

Molecular Formula

C17H28BO5P

Molecular Weight

354.2 g/mol

IUPAC Name

2-(4-diethoxyphosphoryl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-11-10-14(12-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3

InChI Key

KVCWTKHBKCEUGN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)P(=O)(OCC)OCC)C

Origin of Product

United States

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